5-Aminopyrimidine-2-carboxamide
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Overview
Description
5-Aminopyrimidine-2-carboxamide is a synthetic building block used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of pyrimidines, including 5-Aminopyrimidine-2-carboxamide, involves numerous methods . One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of 5-Aminopyrimidine-2-carboxamide is C5H6N4O .
Scientific Research Applications
1. Antitumor Activity
5-Aminopyrimidine-2-carboxamide derivatives have been identified as potent Src/Abl kinase inhibitors with significant antitumor activity. For instance, a specific compound in this class demonstrated complete tumor regression in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity at multiple dose levels (Lombardo et al., 2004).
2. Antimicrobial Activity
Compounds based on 5-Aminopyrimidine-2-carboxamide have shown promising antimicrobial activity. For example, pyrazolo[1,5-a]pyrimidines derived from 5-aminopyrazoles exhibited significant activity against various bacterial and fungal strains (Abdallah & Elgemeie, 2022).
3. Inhibitors of Receptor for Advanced Glycation End Products (RAGE)
Pyrazole-5-carboxamides, a derivative of 5-Aminopyrimidine-2-carboxamide, have been explored as novel inhibitors of RAGE, potentially beneficial for treating Alzheimer's disease. A specific derivative showed improved in vitro RAGE inhibitory activity and aqueous solubility compared to the parent 2-aminopyrimidine (Han et al., 2014).
4. Synthetic Building Blocks
5-Aminopyrimidine derivatives serve as valuable synthetic building blocks. An efficient large-scale synthesis method has been described, highlighting their utility in various chemical and pharmaceutical applications (Dousson et al., 2005).
5. Kinase Inhibitors for Myeloproliferative Disorders
The 5-Aminopyrimidine-2-carboxamide scaffold has been utilized in designing potent kinase inhibitors for treating myeloproliferative disorders. One compound, in particular, showed significant efficacy and selectivity in in vivo animal models (Lim et al., 2011).
6. Anti-inflammatory and Analgesic Activities
Pyrimidine derivatives, including those with 5-Aminopyrimidine-2-carboxamide structure, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant effects in various models (Nofal et al., 2011).
Safety And Hazards
5-Aminopyrimidine-2-carboxamide is used for laboratory research purposes and is not intended for drug or household use . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Future Directions
Research developments suggest that pyrimidines, including 5-Aminopyrimidine-2-carboxamide, have potential anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
5-aminopyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,6H2,(H2,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNGGBTDFQAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480852 |
Source
|
Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrimidine-2-carboxamide | |
CAS RN |
56621-97-7 |
Source
|
Record name | 5-AMINOPYRIMIDINE-2-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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